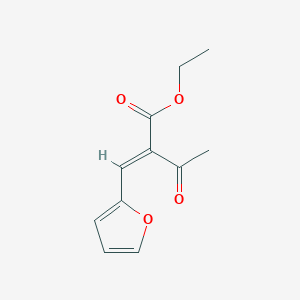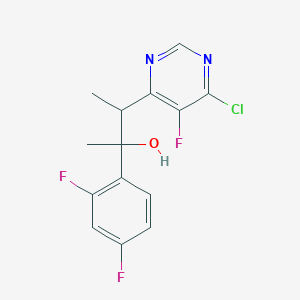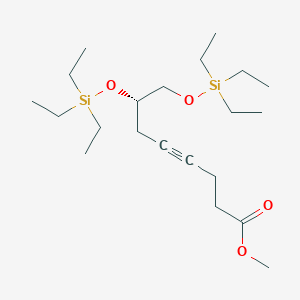
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of triethylsilyl groups and an oct-4-ynoate backbone, making it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups with triethylsilyl chloride, followed by the formation of the oct-4-ynoate ester through esterification reactions. The reaction conditions often include the use of catalysts such as sodium or potassium bases and solvents like tetrahydrofuran or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the triethylsilyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate involves its interaction with specific molecular targets and pathways. The triethylsilyl groups provide steric protection, allowing the compound to selectively react with certain enzymes or receptors. This selective reactivity can modulate biochemical pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (R,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate
- Methyl (S,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate
Uniqueness
Methyl (S)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is unique due to its specific stereochemistry and the presence of two triethylsilyl groups. This unique structure imparts distinct reactivity and selectivity, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C21H42O4Si2 |
|---|---|
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
methyl (7S)-7,8-bis(triethylsilyloxy)oct-4-ynoate |
InChI |
InChI=1S/C21H42O4Si2/c1-8-26(9-2,10-3)24-19-20(25-27(11-4,12-5)13-6)17-15-14-16-18-21(22)23-7/h20H,8-13,16-19H2,1-7H3/t20-/m0/s1 |
Clave InChI |
MUWMIXRYSPJKEE-FQEVSTJZSA-N |
SMILES isomérico |
CC[Si](CC)(CC)OC[C@H](CC#CCCC(=O)OC)O[Si](CC)(CC)CC |
SMILES canónico |
CC[Si](CC)(CC)OCC(CC#CCCC(=O)OC)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


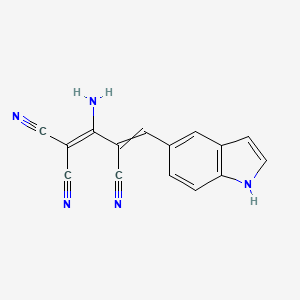
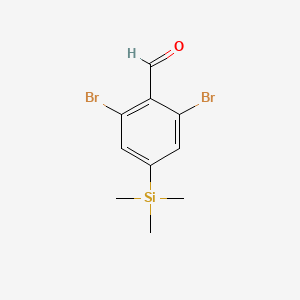

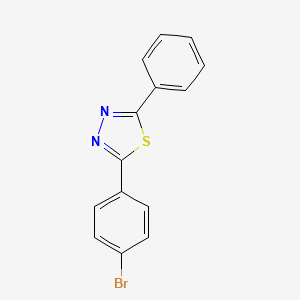
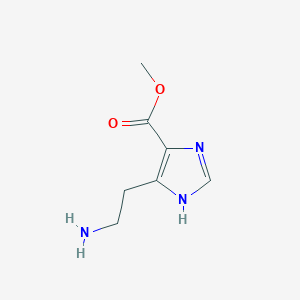
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
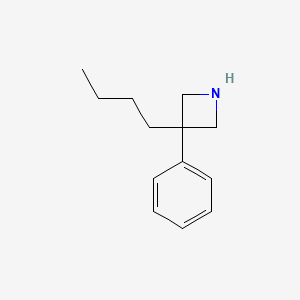

![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)
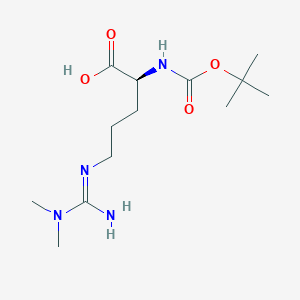
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)

